molecular formula C10H9Cl2N3 B11867172 (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine

(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11867172
M. Wt: 242.10 g/mol
InChI Key: ORRRXVWKVXBTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 2,5-dichlorophenylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl-imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs targeting specific pathogens.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • (2,4-Dichlorophenyl)methanamine
  • (3-Chlorophenyl)methanamine
  • (2,5-Dichlorophenyl)imidazole

Comparison:

  • (2,4-Dichlorophenyl)methanamine: Similar in structure but lacks the imidazole ring, which may result in different biological activities and chemical reactivity.
  • (3-Chlorophenyl)methanamine: Contains only one chlorine atom on the phenyl ring, which can influence its chemical properties and interactions with biological targets.
  • (2,5-Dichlorophenyl)imidazole: Similar imidazole structure but without the methanamine group, affecting its solubility and potential applications.

The uniqueness of (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

[5-(2,5-dichlorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9Cl2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

ORRRXVWKVXBTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(N2)CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.